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This in-depth technical guide provides a comprehensive overview of the core signal

transduction pathways activated by the binding of Listeria monocytogenes internalins,

specifically Internalin A (InlA) and Internalin B (InlB), to their respective host cell receptors.

This document details the molecular cascades, presents quantitative data for key interaction

events, outlines detailed experimental protocols for studying these pathways, and provides

visual diagrams to facilitate understanding.

Introduction
Listeria monocytogenes is a facultative intracellular pathogen that utilizes a sophisticated

molecular mimicry strategy to invade non-phagocytic host cells. Central to this process are the

internalin family of surface proteins, particularly InlA and InlB. InlA mediates bacterial entry into

intestinal epithelial cells by binding to E-cadherin, a key component of adherens junctions[1][2]

[3][4]. InlB, on the other hand, interacts with the receptor tyrosine kinase Met, the hepatocyte

growth factor (HGF) receptor, to facilitate invasion into a broader range of cell types, including

hepatocytes and endothelial cells[5][6][7]. The binding of these internalins to their cognate

receptors triggers complex host cell signaling cascades, culminating in cytoskeletal

rearrangements and bacterial engulfment. A thorough understanding of these pathways is

crucial for the development of novel therapeutic strategies against listeriosis.

Internalin A (InlA) - E-cadherin Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 17 Tech Support

https://www.benchchem.com/product/b1178846?utm_src=pdf-interest
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410283/
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186796/
https://www.researchgate.net/publication/40908628_Listeria_monocytogenes_Internalin_and_E-cadherin_From_Bench_to_Bedside
https://pmc.ncbi.nlm.nih.gov/articles/PMC3962206/
https://www.researchgate.net/publication/7646438_Listeria_hijacks_the_clathrin-dependent_endocytic_machinery_to_invade_mammalian_cells
https://pubmed.ncbi.nlm.nih.gov/24948362/
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The interaction between InlA on the surface of Listeria and E-cadherin on host epithelial cells

initiates a signaling cascade that co-opts the cellular machinery for adherens junction

maintenance and endocytosis to facilitate bacterial entry.

Pathway Description
Upon binding of InlA to the first extracellular cadherin repeat (EC1) of E-cadherin, a series of

events is initiated at the site of bacterial attachment[1][8]. This interaction leads to the

recruitment of the E-cadherin cytoplasmic tail-associated catenins: p120-catenin, β-catenin,

and α-catenin[1][9]. The engagement of this complex is thought to mimic the formation of

natural cell-cell junctions, providing an anchor for the actin cytoskeleton.

A critical early event in this pathway is the activation of the Src family of non-receptor tyrosine

kinases. Src phosphorylates the cytoplasmic domain of E-cadherin, which can lead to the

dissociation of p120-catenin and the recruitment of the E3 ubiquitin ligase Hakai[9][10].

Ubiquitination of E-cadherin serves as a signal for internalization.

The signaling cascade converges on the remodeling of the actin cytoskeleton. This process is

driven by the activation of the small GTPase Rac1, which in turn activates the Arp2/3 complex

via nucleation-promoting factors like cortactin[11][12]. The Arp2/3 complex then nucleates the

formation of branched actin filaments, generating the protrusive force necessary to engulf the

bacterium in a zipper-like mechanism. The entire process is facilitated by the clathrin-

dependent endocytic machinery, involving key proteins such as clathrin, dynamin, and

Dab2[11][13].

Quantitative Data
The following table summarizes key quantitative data related to the InlA-E-cadherin signaling

pathway.
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Parameter Value
Cell
Type/Conditions

Reference

Binding Affinity (Kd)

InlA / human E-

cadherin
8 ± 4 μM In vitro [14]

GTPase Activation

Cdc42-GTP levels ~65% decrease

Caco-2 BBE1 cells,

5.5 hours post-

infection

[3]
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Internalin B (InlB) - Met Signaling Pathway
The interaction of InlB with the Met receptor tyrosine kinase triggers a signaling cascade that

closely mimics the cellular response to Hepatocyte Growth Factor (HGF), leading to actin

cytoskeleton rearrangements and subsequent bacterial uptake.

Pathway Description
Soluble or cell-wall-associated InlB binds to the extracellular domain of the Met receptor[6].

This binding induces dimerization and trans-autophosphorylation of Met on key tyrosine

residues within its kinase domain[15][16]. The phosphorylated Met receptor then serves as a

docking site for various adaptor proteins and signaling molecules.

One of the major downstream pathways activated is the phosphoinositide 3-kinase (PI3K)/Akt

pathway[7][14]. The recruitment of the p85 regulatory subunit of PI3K to the activated Met

complex leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in

turn activates Akt and other downstream effectors involved in cell survival and proliferation.

Concurrently, the Ras-MAPK pathway is also activated. The adaptor protein Grb2 binds to

phosphorylated Met and recruits the guanine nucleotide exchange factor SOS, leading to the

activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. This

pathway is primarily associated with cell growth and differentiation.

For bacterial internalization, the recruitment of the E3 ubiquitin ligase Cbl is a critical step[17]

[18]. Cbl mediates the monoubiquitination of Met, which is a signal for clathrin-dependent

endocytosis[6][17]. This process, involving clathrin, dynamin, and other endocytic machinery

components, is hijacked by Listeria to facilitate its entry into the host cell[11][17]. The actin

cytoskeleton is remodeled through the activation of small GTPases like Rac1 and Cdc42,

leading to the formation of membrane ruffles that engulf the bacterium[7].

Quantitative Data
The following table presents quantitative data on the phosphorylation of key signaling

molecules following InlB stimulation.
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Protein
Phosphorylati
on Site

Fold Change
(InlB
stimulation vs.
control)

Cell
Type/Condition
s

Reference

Met Tyr1234/1235
Varies with InlB

concentration

Vero cells, 7 min

stimulation
[19]

Akt Ser473
Varies with InlB

concentration

Vero cells, 7 min

stimulation
[19]

ERK Thr202/Tyr204
Varies with InlB

concentration

Vero cells, 7 min

stimulation
[19]

Multiple Kinases
143 sites on 94

kinases

Quantified by

iTRAQ

InlB(321) treated

cells, 4 min
[20]
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This section provides detailed methodologies for key experiments used to investigate the

Internalin-activated signaling pathways.

Listeria monocytogenes Invasion Assay in Caco-2 Cells
This protocol is used to quantify the ability of Listeria monocytogenes to invade intestinal

epithelial cells.

Materials:

Caco-2 cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

24-well tissue culture plates

Listeria monocytogenes culture

Brain Heart Infusion (BHI) broth and agar

Phosphate-Buffered Saline (PBS)

Gentamicin solution (100 µg/ml)

0.1% Triton X-100 in sterile water

Sterile water

Procedure:

Cell Culture: Seed Caco-2 cells into 24-well plates at a density of approximately 10^5 cells

per well and grow to confluence (approximately 5 days).

Bacterial Culture: Inoculate L. monocytogenes into BHI broth and grow overnight at 37°C

with shaking.

Infection:

Wash the confluent Caco-2 monolayers three times with PBS.
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Infect the cells with the bacterial suspension at a Multiplicity of Infection (MOI) of 100 (100

bacteria per cell) in DMEM without FBS.

Incubate for 30 minutes at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion

and invasion.

Extracellular Bacteria Killing:

Aspirate the infection medium and wash the monolayers three times with PBS.

Add fresh DMEM with 10% FBS containing 150 µg/ml gentamicin to kill extracellular

bacteria.

Incubate for 90 minutes at 37°C in a 5% CO2 atmosphere.

Cell Lysis and Bacterial Enumeration:

Wash the monolayers three times with PBS.

Lyse the Caco-2 cells by adding cold, sterile distilled water to each well and incubating for

10 minutes.

Collect the lysates and perform serial dilutions in sterile water.

Plate the dilutions on BHI agar plates and incubate at 37°C for 24-48 hours.

Data Analysis: Count the Colony Forming Units (CFU) to determine the number of viable

intracellular bacteria. Invasion efficiency is calculated as the log10 number of recovered

bacteria relative to the log10 number of inoculated bacteria[21].

Western Blot Analysis of Met Phosphorylation
This protocol is used to detect the phosphorylation of the Met receptor upon stimulation with

InlB.

Materials:

Cell line expressing Met (e.g., Vero cells)
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Recombinant InlB protein

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-Met (Tyr1234/1235) and anti-total Met

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Stimulation:

Culture cells to 80-90% confluency.

Starve the cells in serum-free medium for 4-6 hours.

Stimulate the cells with various concentrations of InlB for a defined period (e.g., 7

minutes).

Cell Lysate Preparation:

Wash the cells twice with ice-cold PBS.

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a

microcentrifuge tube.
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Incubate on ice for 30 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-Met antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Strip the membrane and re-probe with an anti-total Met antibody for normalization.

Data Analysis: Quantify the band intensities and express the level of phosphorylated Met

relative to the total Met[19][22][23].
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This protocol measures the activity of Src kinase, which is activated downstream of InlA-E-

cadherin engagement.

Materials:

Recombinant active Src kinase

Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK)

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP solution

ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper and [γ-³²P]ATP for

radiometric assay

96-well plates

Luminometer or scintillation counter

Procedure (Non-Radiometric):

Kinase Reaction Setup: In a white-walled 96-well plate, add Src kinase, the peptide

substrate, and any test compounds in the kinase buffer.

Reaction Initiation: Add ATP to each well to start the kinase reaction.

Incubation: Incubate the plate at room temperature for 60 minutes.

Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to

each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes

at room temperature.

Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP

generated to ATP, which is used in a luciferase reaction to produce light. Incubate for 30-60

minutes at room temperature.
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Measurement: Read the luminescence using a plate-reading luminometer. The light output is

proportional to the ADP generated and thus to the kinase activity[9][24].

Experimental Workflow Diagram
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Conclusion
The invasion of host cells by Listeria monocytogenes via the internalin proteins InlA and InlB

represents a remarkable example of pathogen-host interaction and the subversion of host cell

signaling pathways. The InlA-E-cadherin pathway leverages the machinery of cell-cell adhesion

and endocytosis, while the InlB-Met pathway mimics growth factor signaling to induce bacterial

uptake. The detailed understanding of these pathways, supported by quantitative data and

robust experimental protocols, is paramount for the development of novel anti-infective

therapies that target these specific molecular interactions. This guide provides a foundational

resource for researchers and professionals in the field to further explore the intricacies of

Listeria pathogenesis and to identify potential targets for therapeutic intervention.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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